Ciclopirox olamine
Overview
Description
Ciclopirox olamine: is a synthetic antifungal agent primarily used for topical dermatologic treatment of superficial mycoses. It is particularly effective against tinea versicolor and is often used clinically as the olamine salt of ciclopirox . This compound is known for its broad-spectrum antifungal, antibacterial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Ciclopirox olamine is a broad-spectrum antifungal agent that primarily targets a variety of fungal organisms such as dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes . It is particularly effective against Tinea versicolor .
Mode of Action
This compound functions by chelating polyvalent cations, specifically ferric (Fe3+) and aluminum (Al3+) ions . This results in the inhibition of metal-dependent enzymes that are responsible for the degradation of peroxides within the fungal cell . This unique mode of action differentiates this compound from other antifungal agents, such as the azoles, which target the sterol synthesis of fungal cells .
Biochemical Pathways
The chelation of polyvalent cations by this compound disrupts several biochemical pathways within the fungal cell. It inhibits essential co-factors in enzymes, leading to the disruption of cellular activities such as mitochondrial electron transport processes, energy production, and nutrient intake across the cell membrane . Exposure of cells to this compound also leads to a distinct up- or down-regulation of genes encoding iron permeases or transporters .
Pharmacokinetics
This compound is highly keratinophilic with good penetrance through the nail plate . The evaporation of volatile solvents in the lacquer results in approximately 35% this compound concentration in the remaining lacquer film, providing a high concentration gradient for penetration into the nail . The bioavailability of this compound is less than 5% with prolonged use .
Result of Action
The action of this compound results in the inhibition of fungal growth and the induction of apoptosis in fungal cells . At higher concentrations, this compound may alter the cell permeability and the cell membrane of dermatophytes, Candida albicans, and Malassezia furfur . It also induces reactive oxygen species production, causes DNA damage, and activates the ATR-CHK1-P53 pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of iron and aluminum ions in the environment can affect the chelation activity of this compound . Furthermore, the pH of the environment can influence the stability and solubility of this compound, thereby affecting its antifungal activity.
Biochemical Analysis
Biochemical Properties
Ciclopirox olamine exhibits its antifungal properties by interacting with various enzymes and proteins. Its main mode of action is thought to be its high affinity for trivalent cations, which inhibit essential co-factors in enzymes . This results in the inhibition of metal-dependent enzymes responsible for peroxide degradation within fungal cells . This differentiates this compound from other antifungal agents, such as the azoles, which target the sterol synthesis of fungal cells .
Cellular Effects
This compound has a broad-spectrum antifungal activity that also has antibacterial and anti-inflammatory properties . It exhibits either fungistatic or fungicidal activity in vitro against a broad spectrum of fungal organisms, such as dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes . It also disrupts DNA repair, cell division signals and structures (mitotic spindles) as well as some elements of intracellular transport .
Molecular Mechanism
This compound exerts its effects at the molecular level through a unique mechanism. Unlike antifungals such as itraconazole and terbinafine, which affect sterol synthesis, this compound is thought to act through the chelation of polyvalent metal cations, such as Fe3+ and Al3+ . This results in the inhibition of the availability of essential co-factors for enzymes .
Temporal Effects in Laboratory Settings
This compound is highly keratinophilic with good penetrance through the nail plate . The evaporation of volatile solvents in the lacquer results in approximately 35% this compound concentration in the remaining lacquer film providing a high concentration gradient for penetration into the nail .
Metabolic Pathways
Glucuronidation is the main metabolic pathway of this compound . This process involves the addition of a glucuronic acid group to this compound, increasing its solubility and facilitating its excretion from the body .
Transport and Distribution
This compound penetrates into hair and through the epidermis and hair follicles into sebaceous glands and dermis . This allows it to reach the site of fungal infection and exert its antifungal effects .
Subcellular Localization
Given its mechanism of action, it can be inferred that it likely interacts with enzymes in the cytoplasm of the cell where it chelates polyvalent metal cations .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Ciclopirox olamine is synthesized by reacting 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone with 2-aminoethanol. The reaction involves heating the mixture to facilitate the formation of the olamine salt .
Industrial Production Methods: : In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure high purity and yield. The process includes the use of specific solvents and reagents to optimize the reaction and purification steps .
Chemical Reactions Analysis
Types of Reactions: : Ciclopirox olamine undergoes various chemical reactions, including oxidation and chelation. It displays a well-defined irreversible oxidation peak at a potential of +0.68 V (versus SCE electrode) .
Common Reagents and Conditions: : The oxidation reactions of this compound are typically carried out using boron-doped diamond electrodes modified with overoxidized polypyrrole film. The pH values and types of electrolytes are optimized using cyclic voltammetry .
Major Products: : The major products formed from the oxidation reactions of this compound include various oxidized derivatives that retain the antifungal properties of the parent compound .
Scientific Research Applications
Chemistry: : In chemistry, ciclopirox olamine is used as a model compound for studying the electrochemical behavior of antifungal agents. It is also employed in the development of new analytical methods for detecting and quantifying antifungal compounds .
Biology: : In biological research, this compound is used to study the mechanisms of fungal cell death and the development of resistance in pathogenic fungi .
Medicine: : Medically, this compound is used to treat various fungal infections, including tinea pedis, tinea corporis, and seborrheic dermatitis. It is also being investigated for its potential anti-cancer properties, particularly in hepatocellular carcinoma .
Industry: : In the pharmaceutical and cosmetic industries, this compound is incorporated into various formulations, including creams, gels, and lacquers, for the treatment of fungal infections .
Comparison with Similar Compounds
Similar Compounds
Terbinafine: Another antifungal agent used to treat onychomycosis and other fungal infections.
Amorolfine: Used in lacquers for the treatment of onychomycosis.
Naftifine: An antifungal agent used to treat dermatophytosis.
Uniqueness: : Ciclopirox olamine is unique in its broad-spectrum activity, which includes antifungal, antibacterial, and anti-inflammatory properties. Unlike some other antifungal agents, this compound is effective against a wide range of fungal organisms, including dermatophytes, yeasts, and dimorphic fungi . Additionally, its ability to chelate metal ions and inhibit metal-dependent enzymes sets it apart from other antifungal agents .
Properties
IUPAC Name |
2-aminoethanol;6-cyclohexyl-1-hydroxy-4-methylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.C2H7NO/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10;3-1-2-4/h7-8,10,15H,2-6H2,1H3;4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRHNTMUYWQHMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)O.C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045583 | |
Record name | Ciclopirox olamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41621-49-2 | |
Record name | Ciclopirox olamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41621-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ciclopirox olamine [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041621492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciclopirox olamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ciclopirox olamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=336278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ciclopirox olamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-cyclohexyl-1-hydroxy-4-methylpyridin-2(1H)-one, compound with 2-aminoethanol (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.405 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CICLOPIROX OLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50MD4SB4AP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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